5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
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Overview
Description
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with a methyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the reaction of 5-methyl-1H-1,2,3-triazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate or sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Aryl halides and palladium catalysts
Major Products
Oxidation: Boronic acids
Reduction: Reduced triazole derivatives
Substitution: Biaryl compounds
Scientific Research Applications
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its ability to form stable complexes with various substrates. The boron moiety can interact with nucleophiles, facilitating reactions such as cross-coupling. The triazole ring provides stability and electronic properties that enhance the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- 5-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole-2-carboxylic acid ethyl ester
Uniqueness
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and reactive intermediates.
Properties
Molecular Formula |
C9H16BN3O2 |
---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-triazole |
InChI |
InChI=1S/C9H16BN3O2/c1-6-7(12-13-11-6)10-14-8(2,3)9(4,5)15-10/h1-5H3,(H,11,12,13) |
InChI Key |
NURLRKQCADGHMO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NNN=C2C |
Origin of Product |
United States |
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